molecular formula C15H13N3O2 B4961850 1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4961850
M. Wt: 267.28 g/mol
InChI Key: XOBYICXOKSQCGI-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PPD, and it belongs to the class of pyrido[2,3-d]pyrimidines. The synthesis of PPD involves a series of chemical reactions that lead to the formation of a stable and potent compound.

Scientific Research Applications

Synthesis and Chemical Properties

1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been a focus in the synthesis of various pyrido[2,3-d]pyrimidines, which are significant in the study of heterocyclic compounds. Azev et al. (2015) reported the synthesis of this compound through the reaction of 6-amino-1,3-dimethyluracil with 3-phenylprop-2-enal under specific conditions, leading to the formation of several related compounds (Azev et al., 2015). Similarly, Trilleras et al. (2009) investigated the molecular and crystal structures of similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing unique hydrogen bonding and pi-pi stacking interactions, contributing to our understanding of the structural chemistry of these compounds (Trilleras et al., 2009).

Novel Synthesis Methods

Innovative methods for synthesizing pyrido[2,3-d]pyrimidines have been explored. Ahadi et al. (2014) developed a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione. This method stands out for its environmental friendliness and avoidance of complex purification processes, marking a significant advancement in synthetic chemistry (Ahadi et al., 2014).

Applications in Crystallography and Molecular Analysis

The compound has been pivotal in crystallography and molecular analysis. Gelling and Wibberley (1969) described the preparation of various pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones, providing insights into their nuclear magnetic resonance (NMR) and mass spectra, which are crucial for understanding the molecular properties of these compounds (Gelling & Wibberley, 1969).

properties

IUPAC Name

1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-17-13-12(14(19)18(2)15(17)20)11(8-9-16-13)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYICXOKSQCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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